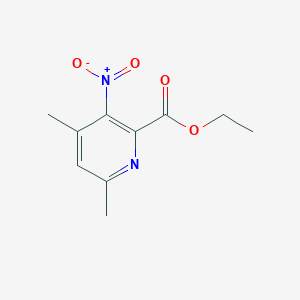
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 3-position, two methyl groups at the 4- and 6-positions, and an ethyl ester group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of 4,6-dimethyl-2-pyridinecarboxylic acid followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position. The resulting nitro compound is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and esterification steps can be optimized for large-scale production by controlling reaction temperatures, concentrations, and reaction times. The use of automated systems and reactors can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4,6-Dimethyl-3-aminopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Ester Hydrolysis: 4,6-Dimethyl-3-nitropyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can influence the compound’s interaction with biological targets and pathways. For example, the reduction of the nitro group to an amino group can alter the compound’s binding affinity to enzymes or receptors.
Comparison with Similar Compounds
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate can be compared with other nitropyridine derivatives, such as:
4-Methyl-3-nitropyridine: Lacks the ester group and has different reactivity and applications.
6-Amino-4-methyl-3-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-4-16-10(13)8-9(12(14)15)6(2)5-7(3)11-8/h5H,4H2,1-3H3 |
InChI Key |
NNSVFNZOTHHIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=N1)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















